molecular formula C13H15NO3 B13505673 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 39246-31-6

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B13505673
CAS No.: 39246-31-6
M. Wt: 233.26 g/mol
InChI Key: HSEBSCDFIYQNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an acetylamino group and a carboxylic acid group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Another method involves the use of anthranilic acid and acetic anhydride, where the mixture is heated to boiling and then cooled to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-acetylanthranilic acid: Similar in structure but lacks the tetrahydronaphthalene ring.

    2-acetylamino-isonicotinic acid: Contains an isonicotinic acid moiety instead of the naphthalene ring.

Uniqueness

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its combination of the acetylamino group and the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

39246-31-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-acetamido-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

HSEBSCDFIYQNRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.